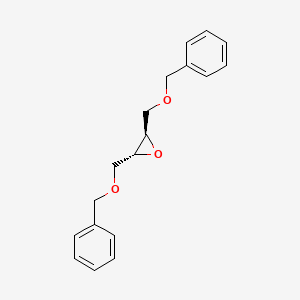
2,6-Dichloroquinoline-5-carboxylic acid
Übersicht
Beschreibung
2,6-Dichloroquinoline-5-carboxylic acid (DCQA) is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. DCQA belongs to the class of quinoline derivatives, which are known for their antimicrobial, antitumor, and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
A series of novel compounds were synthesized using 2,6-dichloroquinoline-5-carboxylic acid derivatives, demonstrating promising antitubercular activity against Mycobacterium tuberculosis. These compounds showed lower cytotoxicity profiles, indicating potential as antitubercular agents (Marvadi et al., 2020).
Synthesis of Naphthyridin-6(5H)-one Derivatives
The synthesis of novel naphthyridin-6(5H)-one derivatives was achieved through reactions involving this compound. These derivatives could have potential applications in various chemical and pharmaceutical research fields (Kumar, Rajendran, & Roopan, 2015).
Ultrasound-Promoted Antibacterial Agents
Ultrasound-promoted synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives, involving this compound, showed moderate antibacterial activity against various bacteria, indicating their potential as antibacterial agents (Balaji et al., 2013).
Synthesis of Methylenedioxy-bearing Quinoline Derivatives
New methylenedioxy-bearing quinoline-3-carboxylic acid derivatives were synthesized using a compound related to this compound. These compounds could be important for studies in organic chemistry and drug development (Gao, Liu, Jiang, & Li, 2011).
Synthesis of Potent 5-Lipoxygenase Product Inhibitors
Research on the synthesis of potent inhibitors based on the structure of this compound derivatives showed potential for intervention in inflammatory and allergic diseases (Werz et al., 2008).
Crystal Structure Stabilization
A study involving the esterification of 3,7-dichloroquinoline-8-carboxylic acid, related to this compound, provided insights into the stabilization of crystal structures by aromatic π–π stacking and weak intermolecular hydrogen bonds (Zhu, An, Xia, & Zhou, 2008).
Proton-Transfer Compounds in Crystallography
Research on proton-transfer compounds involving derivatives of this compound contributed to the understanding of one-dimensional hydrogen-bonded chain structures in crystallography (Smith, Wermuth, & White, 2008).
Eigenschaften
IUPAC Name |
2,6-dichloroquinoline-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-6-2-3-7-5(9(6)10(14)15)1-4-8(12)13-7/h1-4H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHQKPMANJGZOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=C(C=C2)Cl)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901278839 | |
| Record name | 2,6-Dichloro-5-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901278839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
803736-83-6 | |
| Record name | 2,6-Dichloro-5-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=803736-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-5-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901278839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Butenoic acid, 4-[(2-nitrophenyl)amino]-4-oxo-, methyl ester, (E)-](/img/structure/B3285344.png)

![2-{[(Pyridin-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B3285347.png)










